molecular formula C11H14N4O B2754522 N-(1-Cyanocyclopropyl)-2-methyl-2-pyrazol-1-ylpropanamide CAS No. 2418713-55-8

N-(1-Cyanocyclopropyl)-2-methyl-2-pyrazol-1-ylpropanamide

Cat. No. B2754522
CAS RN: 2418713-55-8
M. Wt: 218.26
InChI Key: ANRQJRLFRIWNIJ-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopropyl)-2-methyl-2-pyrazol-1-ylpropanamide is a novel cyclopropane derivative with the chemical formula C12H12N2O and a molecular weight of 200.24 g/mol . It was synthesized and its structure was studied using various techniques, including X-ray diffraction, FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The compound exhibits interesting bioactivity, particularly against the KARI (Ketol-acid reductoisomerase) enzyme of Escherichia coli.


Molecular Structure Analysis

The compound’s molecular structure consists of a pyrazole ring with a cyanocyclopropyl substituent at one of the nitrogen atoms. The X-ray diffraction analysis reveals the precise arrangement of atoms in the crystal lattice . The theoretical calculations using quantum mechanical methods (HF/6-31G, B3LYP/6-31G, MP2/6-31G) provide insights into its electronic properties and stability.


Chemical Reactions Analysis

N-(1-Cyanocyclopropyl)-2-methyl-2-pyrazol-1-ylpropanamide can participate in various chemical reactions due to its functional groups. For instance, it may undergo nucleophilic substitutions, condensations, and other transformations to form diverse heterocyclic compounds . The specific reactions would depend on the reaction conditions and reagents used.

properties

IUPAC Name

N-(1-cyanocyclopropyl)-2-methyl-2-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-10(2,15-7-3-6-13-15)9(16)14-11(8-12)4-5-11/h3,6-7H,4-5H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRQJRLFRIWNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1(CC1)C#N)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclopropyl)-2-methyl-2-pyrazol-1-ylpropanamide

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